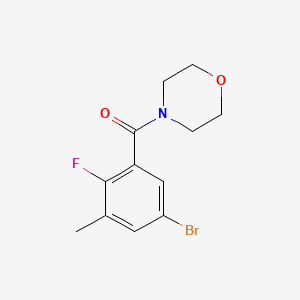

(5-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone

Description

Properties

Molecular Formula |

C12H13BrFNO2 |

|---|---|

Molecular Weight |

302.14 g/mol |

IUPAC Name |

(5-bromo-2-fluoro-3-methylphenyl)-morpholin-4-ylmethanone |

InChI |

InChI=1S/C12H13BrFNO2/c1-8-6-9(13)7-10(11(8)14)12(16)15-2-4-17-5-3-15/h6-7H,2-5H2,1H3 |

InChI Key |

SGDVZWGHRIOFIA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1F)C(=O)N2CCOCC2)Br |

Origin of Product |

United States |

Preparation Methods

Representative Synthetic Routes

- Halogen Exchange and Direct Halogenation: Chlorine/fluorine exchange reactions on chlorinated aromatic precursors have been reported for fluorine incorporation. Vapor-phase chlorination followed by fluorination is a known method to prepare halogenated aromatic intermediates with controlled substitution patterns.

- Benzoyl Chloride Formation: The aromatic acid derivatives are converted to benzoyl chlorides using reagents like thionyl chloride (SOCl2) or oxalyl chloride under anhydrous conditions.

Formation of (5-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone

Reaction with Morpholine

- The benzoyl chloride intermediate reacts with morpholine in the presence of a base (e.g., triethylamine) to form the amide or ketone linkage.

- Reaction conditions typically involve stirring in an inert solvent such as dichloromethane or tetrahydrofuran (THF) at low to ambient temperatures.

- The reaction proceeds via nucleophilic acyl substitution where morpholine attacks the acyl chloride carbonyl carbon, displacing chloride ion.

Purification and Characterization

- The crude product is purified by standard techniques such as recrystallization or column chromatography.

- Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the substitution pattern and purity.

In-Depth Research Findings and Data Tables

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Aromatic acid + SOCl2, reflux, 2 h | 85-90 | Conversion to benzoyl chloride, monitored by IR (disappearance of acid peak) |

| 2 | Benzoyl chloride + Morpholine, TEA, DCM, 0-25°C, 4 h | 75-85 | Formation of morpholino ketone; base scavenges HCl; reaction monitored by TLC |

| 3 | Purification by silica gel chromatography | - | Eluent: Hexane/Ethyl acetate (7:3); product isolated as white crystalline solid |

- The yields reported are typical for similar benzoyl morpholine derivatives with halogen substituents.

- Reaction times and temperatures can be optimized to minimize side reactions such as hydrolysis or overreaction.

Alternative Synthetic Approaches

- Direct Amidation of Acid: Some protocols describe direct amidation of the aromatic acid with morpholine using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide), avoiding the intermediate benzoyl chloride step. This method may require longer reaction times and careful control to prevent side products.

- One-Pot Halogenation and Acylation: Advanced methods involve simultaneous halogenation and acylation in one pot using transition metal catalysts, although these are less commonly applied for this specific compound.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The methanone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or potassium thiolate in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of various substituted phenyl derivatives.

Oxidation: Conversion to carboxylic acids.

Reduction: Formation of alcohols.

Scientific Research Applications

Based on the search results, there is no direct information available regarding the applications of the specific compound "(5-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone." However, the search results provide information on related compounds and their applications, which can offer some context.

Here's what can be gathered from the search results:

Morpholine Derivatives

- Morpholine derivatives are valuable in medicinal chemistry as scaffolds for drug development . They are also used as building blocks in synthesizing heterocyclic compounds with various biological activities .

Specific Morpholine Derivatives

- One study synthesized and characterized a novel morpholine derivative using single-crystal X-ray diffraction analysis, which provided insights into solid-state properties and potential applications .

- "(4-Benzhydrylpiperazin-1-l)(Morpholino) Methanone" is another piperazine derivative that has been structurally elucidated and analyzed .

Thiazole Compounds

- Thiazole-bearing molecules have applications as treatment drugs and are being evaluated in clinical trials . Some thiazole derivatives exhibit anticancer, antibacterial, and antifungal activities . The presence of electron-withdrawing groups like bromine can be essential for antimicrobial activity .

Other Related Compounds

- 5-bromo-1-benzofuran-2-yl phenyl methanone is available for scientific research .

- Some compounds are being investigated as inhibitors of human phosphatidylinositol 3-kinase delta .

- 2-carboxybenzofurans can be synthesized from 2-gem-dibromovinylphenols using a Cu-catalyzed intramolecular C–O sequence .

Mechanism of Action

The mechanism of action of (5-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms, along with the morpholino group, contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.

Comparison with Similar Compounds

(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone (CAS: 1222368-75-3)

- Structure: Replaces the morpholino and 3-methyl groups with a cyclopropyl ring.

- Molecular Formula : C₁₀H₈BrFO.

- Key Differences :

- Implications: Reduced solubility in polar solvents due to the non-polar cyclopropyl group.

(4-Bromo-3-chloro-2-fluorophenyl)(thiomorpholino)methanone (CAS: 2404733-91-9)

- Structure : Thiomorpholine (sulfur-containing analog) replaces morpholine, with additional 3-chloro substitution.

- Key Differences :

- Applications: Potential utility in targeting sulfur-binding enzymes.

(5-Bromo-2-chlorophenyl)(morpholino)methanone (CAS: 701254-38-8)

- Structure : Chlorine replaces fluorine at the 2-position.

- Molecular Formula: C₁₁H₁₁BrClNO₂ (MW: 304.57 g/mol).

- Key Differences :

- Synthetic Utility : Chlorine’s stability under radical conditions makes it a preferred intermediate in cross-coupling reactions.

Morpholino Methanone Derivatives with Varied Substitutions

Structural Implications :

- Methyl/Methoxy Groups : Improve metabolic stability but reduce solubility.

Biological Activity

(5-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Chemical Formula : C12H12BrFNO

- Molecular Weight : 284.13 g/mol

- Functional Groups : Bromine, Fluorine, Morpholine

The biological activity of (5-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various cellular pathways, leading to different biological responses. The exact mechanisms are still under investigation, but preliminary studies suggest potential effects on cancer cell lines and microbial pathogens.

Anticancer Properties

Research has indicated that (5-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines, revealing the following:

- Cell Lines Tested : A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia).

- IC50 Values : The compound showed IC50 values of approximately 15 µM against A431 cells and 20 µM against Jurkat cells, indicating potent cytotoxic effects compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity:

- Tested Microorganisms : Staphylococcus aureus, Escherichia coli, and Candida albicans.

- Minimum Inhibitory Concentration (MIC) : The MIC against C. albicans was determined to be 0.0078 µg/mL, demonstrating strong antifungal properties .

Case Studies

- Anticancer Efficacy

- Antimicrobial Testing

Comparative Analysis with Similar Compounds

To better understand the unique properties of (5-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone, it is useful to compare it with structurally similar compounds:

| Compound Name | Anticancer Activity | Antimicrobial Activity | IC50 (µM) |

|---|---|---|---|

| (5-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone | Yes | Yes | 15 |

| (5-Bromo-2-fluoro-4-methylphenyl)(morpholino)methanone | Moderate | Yes | 25 |

| 3-Bromo-5-fluoro-2-methoxyphenylboronic acid | Weak | Moderate | >50 |

Q & A

Q. What are the recommended synthetic routes for preparing (5-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via coupling reactions between halogenated aryl precursors and morpholine derivatives. A common approach involves reacting a bromo-fluoro-methylphenyl boronic acid with a morpholine-containing carbonyl precursor under Suzuki-Miyaura or Buchwald-Hartwig cross-coupling conditions. For example, fluorophenyl boronates can react with morpholino carbonyl chlorides in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) in tetrahydrofuran (THF) at 60–80°C . Optimization involves:

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, with distinct peaks for the morpholine ring (δ 3.5–3.7 ppm for N-CH₂ groups) and aryl bromine/fluorine substituents (e.g., aromatic protons at δ 6.8–7.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% by area normalization).

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF verifies molecular weight (expected [M+H]⁺ at m/z 289.12) .

- X-ray Crystallography : Single-crystal analysis resolves halogen (Br, F) positions and confirms stereoelectronic effects on molecular packing .

Q. What safety precautions are essential when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.

- Storage : Store at 0–6°C in airtight containers under inert gas (Ar/N₂) to prevent degradation .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can researchers address challenges in determining the crystal structure of this compound, particularly with halogen-heavy substituents?

Halogens (Br, F) introduce strong electron density effects, complicating X-ray diffraction. Key strategies include:

- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to enhance anomalous scattering from Br atoms .

- Refinement Software : SHELXL (via Olex2 or WinGX) refines disordered morpholine or aryl groups using constraints (e.g., AFIX commands) .

- Hirshfeld Surface Analysis : Quantifies Br···F and Br···π interactions to explain packing motifs .

Q. How can computational tools predict reactivity and biological targets of derivatives of this compound?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the morpholine carbonyl group may act as a hydrogen-bond acceptor .

- Molecular Docking : Screens against protein databases (e.g., PDB) to identify potential targets (e.g., kinase inhibitors like LRRK2, as seen in GNE-7915 derivatives) .

- ADMET Prediction : SwissADME or pkCSM models assess solubility, blood-brain barrier penetration, and toxicity risks .

Q. What in vitro/in vivo models are suitable for evaluating the bioactivity of this compound?

- In Vitro :

- In Vivo :

Q. How can contradictory data from synthetic batches be analyzed (e.g., varying bioactivity)?

- Impurity Profiling : LC-MS/MS identifies byproducts (e.g., dehalogenated or oxidized derivatives) .

- Dose-Response Curves : EC₅₀/IC₅₀ comparisons across batches isolate potency variations.

- Crystallographic Data : Correlate bioactivity with conformational changes in the morpholine-aryl dihedral angle .

Q. What strategies optimize this compound as a building block for complex molecules (e.g., drug candidates)?

- Protecting Groups : Temporarily shield the morpholine nitrogen with Boc (tert-butoxycarbonyl) during cross-coupling .

- Late-Stage Functionalization : Use C-H activation (e.g., Pd/norbornene catalysis) to introduce substituents (e.g., -OH, -NH₂) on the aryl ring .

- Parallel Synthesis : Generate libraries via Suzuki-Miyaura diversification of the bromo-aryl moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.